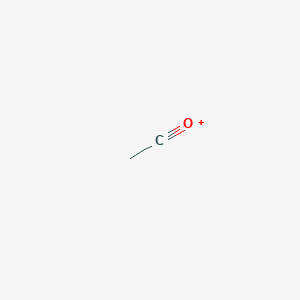
ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethanone, with the molecular formula C2H3O+, is a positively charged ion that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ethanone can be synthesized through various methods, including the reaction of ethylene with oxidizing agents under controlled conditions. One common method involves the use of palladium catalysts to facilitate the formation of the ethylidyne species on metal surfaces .
Industrial Production Methods: In industrial settings, ethylidyneoxidanium is often produced using high-temperature and high-pressure conditions to ensure the efficient conversion of raw materials. The use of advanced catalytic systems and optimized reaction parameters is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Under specific conditions, ethylidyneoxidanium can be reduced to simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are often used.
Substitution: Halogens and other electrophiles are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction may produce alkanes and alkenes .
Applications De Recherche Scientifique
ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study surface reactions on metal catalysts.
Biology: Research on its interactions with biological molecules helps in understanding enzyme mechanisms.
Mécanisme D'action
The mechanism by which ethylidyneoxidanium exerts its effects involves its interaction with specific molecular targets and pathways. It often acts as an intermediate in catalytic cycles, facilitating the conversion of reactants to products. The positively charged nature of the compound allows it to interact with negatively charged species, promoting various chemical transformations .
Comparaison Avec Des Composés Similaires
Ethylene oxide: A cyclic ether with similar reactivity but different structural properties.
Acetaldehyde: An aldehyde that shares some chemical characteristics with ethylidyneoxidanium.
Vinyl alcohol: An isomer with distinct chemical behavior.
Uniqueness: ethanone is unique due to its positively charged nature and its role as an intermediate in many catalytic processes. Its ability to participate in a wide range of reactions under various conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
15762-07-9 |
|---|---|
Formule moléculaire |
C2H3O+ |
Poids moléculaire |
43.04 g/mol |
Nom IUPAC |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
Clé InChI |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
SMILES canonique |
CC#[O+] |
Synonymes |
[1-14C] acetyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















